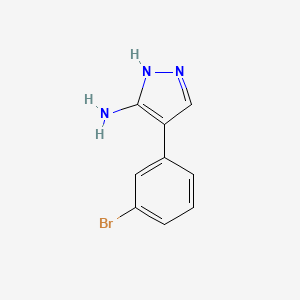

4-(3-bromophenyl)-1H-pyrazol-3-amine

Description

BenchChem offers high-quality 4-(3-bromophenyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-bromophenyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-bromophenyl)-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVUISAHXAWXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Enduring Versatility of the Pyrazole Nucleus

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] First described by Ludwig Knorr in 1883, this unassuming scaffold has proven to be a remarkably versatile and "privileged" structure in drug discovery.[2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, combined with its synthetic tractability, have enabled the development of a vast library of derivatives with a wide spectrum of biological activities.[1][3] Pyrazole-containing compounds have found applications across numerous therapeutic areas, from inflammation and pain management to oncology and central nervous system disorders.[4] This guide provides a detailed exploration of the key biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.

Core Biological Activities and Mechanistic Insights

The therapeutic success of pyrazole derivatives stems from their ability to be chemically tailored to interact with a diverse array of biological targets with high affinity and selectivity. This section will explore some of the most significant and well-established biological activities of the pyrazole scaffold.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Perhaps the most well-known application of pyrazole derivatives is in the realm of anti-inflammatory therapy, exemplified by the blockbuster drug Celecoxib (Celebrex®) . Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory cascade.[5][6]

Mechanism of Action: The anti-inflammatory effects of selective COX-2 inhibitors are mediated through the prostaglandin synthesis pathway. In response to inflammatory stimuli, the expression of COX-2 is induced, leading to the conversion of arachidonic acid to prostaglandin H2 (PGH2).[7] PGH2 is then further metabolized to various pro-inflammatory prostaglandins, such as PGE2, which contribute to pain, swelling, and fever.[7][8] By selectively binding to the active site of COX-2, pyrazole-based inhibitors like celecoxib block the production of these inflammatory mediators.[5] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is key to reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Anticancer Activity: Targeting the Cell Cycle through Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazole derivatives have emerged as potent inhibitors of various kinases, particularly cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[10][11]

Mechanism of Action: CDK2, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in the G1/S and S phases of the cell cycle, driving DNA replication and cell proliferation.[12][13] In many cancer cells, the CDK2 pathway is hyperactivated, leading to uncontrolled cell division.[14] Pyrazole-based inhibitors have been designed to fit into the ATP-binding pocket of CDK2, preventing the phosphorylation of its downstream substrates and thereby inducing cell cycle arrest and apoptosis.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

-

For COX-2 Inhibition: A key structural feature for selective COX-2 inhibition is the presence of a para-sulfonamido or a similar group on one of the phenyl rings attached to the pyrazole core. [15][16]This group is thought to interact with a secondary pocket in the COX-2 enzyme that is not present in COX-1, thereby conferring selectivity. [16]

-

For Kinase Inhibition: In the case of CDK inhibitors, the pyrazole ring often acts as a scaffold that mimics the purine ring of ATP, allowing it to bind to the hinge region of the kinase domain. [10]Substituents at various positions on the pyrazole ring can then be modified to enhance interactions with other residues in the ATP-binding pocket, thereby increasing potency and selectivity. [7]

-

For CB1 Receptor Antagonism: For CB1 antagonists like Rimonabant, the 1,5-diarylpyrazole core is essential. [17]SAR studies have shown that specific substituents on the phenyl rings at the 1 and 5 positions, as well as the carboxamide group at the 3-position, are critical for high-affinity binding to the CB1 receptor. [17][18]

Experimental Protocols for Biological Evaluation

The validation of the biological activity of novel pyrazole derivatives relies on a suite of robust in vitro and in vivo assays. The following are representative protocols for key activities.

Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a test compound to inhibit the peroxidase activity of recombinant human COX-2.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme. A probe in the reaction mixture produces a fluorescent signal proportional to the amount of Prostaglandin G2 generated. [19] Methodology:

-

Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, arachidonic acid substrate, and recombinant human COX-2 enzyme as per the manufacturer's instructions. [19]Prepare a stock solution of the test pyrazole derivative in a suitable solvent (e.g., DMSO).

-

Assay Setup: In a 96-well plate, add the assay buffer. Add the test compound at various concentrations to the sample wells. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a solvent control (vehicle). [19]3. Enzyme Addition: Add the reconstituted COX-2 enzyme to all wells except the negative control.

-

Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme. [20]5. Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Signal Detection: After a short incubation period (e.g., 2 minutes) at 37°C, stop the reaction and measure the fluorescence (e.g., λEx = 535 nm / λEm = 587 nm) using a plate reader. [19]7. Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 2: Antiproliferative MTT Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. [21][22] Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment. [23]2. Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals. [22]5. Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals. [22]6. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control and determine the IC50 value.

Protocol 3: CB1 Receptor Radioligand Binding Assay

This assay measures the affinity of a test compound for the CB1 receptor.

Principle: The assay is a competitive binding experiment where the test compound competes with a radiolabeled ligand (e.g., [³H]CP55,940) for binding to the CB1 receptor in a membrane preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound. [6][24] Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cells or tissues expressing the CB1 receptor. [24]2. Assay Setup: In a reaction tube or 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test pyrazole derivative. [24]3. Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium. [24]4. Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity. [6]5. Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the non-specific binding in the presence of a high concentration of an unlabeled standard. Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50, which can then be used to calculate the binding affinity (Ki).

Data Summary: Biological Activities of Representative Pyrazole Derivatives

The following table summarizes the in vitro biological activities of some notable pyrazole derivatives.

| Compound | Target | Biological Activity | IC50/Ki Value | Reference |

| Celecoxib | COX-2 | Anti-inflammatory | 0.052 µM (IC50) | [18] |

| Rimonabant | CB1 Receptor | CNS/Anti-obesity | 1.8 nM (Ki) | [25] |

| Pyrazole Derivative 4 | CDK2 | Anticancer | Potent Inhibition | [26] |

| Dihydropyrazole Sulfonamide PYZ20 | COX-2 | Anti-inflammatory | 0.33 µM (IC50) | [18] |

| Dihydropyrazole Sulfonamide PYZ21 | COX-2 | Anti-inflammatory | 0.08 µM (IC50) | [18] |

Synthetic Strategies for Biologically Active Pyrazoles

The synthesis of pyrazole derivatives is well-established, with the most common method being the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. [27] A classic example is the synthesis of Celecoxib, which involves the Claisen condensation to form a trifluoromethyl-β-diketone, followed by a cyclocondensation reaction with 4-sulfamidophenylhydrazine hydrochloride. [27]

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in yielding clinically effective drugs across a range of therapeutic areas underscores its importance as a privileged structure. Future research will likely focus on the development of novel pyrazole derivatives with improved selectivity for their targets, thereby minimizing off-target effects and enhancing their therapeutic index. The exploration of pyrazole-based compounds as multi-target agents and their application in emerging fields such as immunotherapy and personalized medicine represent exciting avenues for future drug discovery efforts. The inherent versatility of the pyrazole nucleus ensures its continued prominence in the development of the next generation of innovative medicines.

References

Sources

- 1. Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. mdpi.com [mdpi.com]

- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. elgenelim.com [elgenelim.com]

- 14. CDK2 and Cancer: Mechanisms and Opportunities - Bruce Clurman [grantome.com]

- 15. brieflands.com [brieflands.com]

- 16. researchgate.net [researchgate.net]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. atcc.org [atcc.org]

- 23. texaschildrens.org [texaschildrens.org]

- 24. researchgate.net [researchgate.net]

- 25. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Simple Heterocycle

First synthesized in the 19th century, the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has evolved from a chemical curiosity into a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its status as a cornerstone in the design of novel therapeutic agents.[3][4] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2][5] This guide provides a comprehensive overview of the pivotal role of pyrazoles in drug discovery, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas.

Physicochemical and Structural Properties: The Keys to Pyrazole's Success

The widespread application of the pyrazole moiety in drug design can be attributed to its unique physicochemical and structural characteristics.[6] As a π-excessive aromatic heterocycle, the pyrazole ring is relatively stable and can engage in various non-covalent interactions with biological macromolecules.[3]

Key properties that make pyrazoles attractive to medicinal chemists include:

-

Hydrogen Bonding Capability: The pyrazole ring possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom), enabling it to form crucial interactions with protein active sites.[6]

-

Dipole Moment: The presence of two nitrogen atoms imparts a significant dipole moment to the pyrazole ring, influencing its solubility and ability to interact with polar environments.

-

Modulable Lipophilicity: The lipophilicity of pyrazole derivatives can be readily tuned by the introduction of various substituents at different positions of the ring, allowing for the optimization of pharmacokinetic properties.[6]

-

Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, contributing to improved in vivo stability and bioavailability of drug candidates.

-

Bioisosterism: The pyrazole ring can act as a bioisostere for other aromatic systems, such as benzene or imidazole, offering an alternative scaffold with potentially improved properties.[6]

Synthetic Strategies for Pyrazole Derivatives: Building the Core

The facile and diverse synthesis of substituted pyrazoles is a major factor contributing to their prevalence in medicinal chemistry. Several robust and versatile methods have been developed for the construction of the pyrazole ring.

Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, is a classic and widely used method for the preparation of pyrazoles.[1][7] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7]

General Reaction Scheme:

Figure 1: General scheme of the Knorr pyrazole synthesis.

Detailed Experimental Protocol for Knorr Pyrazole Synthesis: [7]

-

Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is added the hydrazine derivative (1 equivalent).

-

Catalyst: An acid catalyst (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid) or a base catalyst (e.g., sodium acetate) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

A critical aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, which can be influenced by the steric and electronic properties of the substituents and the reaction conditions.[7]

1,3-Dipolar Cycloaddition

Another powerful method for pyrazole synthesis is the [3+2] cycloaddition reaction between an alkyne and a 1,3-dipolar compound, such as a diazo compound.[8] This method offers a high degree of regiocontrol and is particularly useful for the synthesis of polysubstituted pyrazoles.[8][9]

General Reaction Scheme:

Figure 3: Simplified signaling pathway showing the selective inhibition of COX-2 by Celecoxib.

Anticancer Agents

In recent years, the pyrazole scaffold has emerged as a crucial pharmacophore in the development of targeted anticancer therapies. [5][10][11]Many pyrazole-based compounds act as potent inhibitors of protein kinases, which are key regulators of cell growth, proliferation, and survival. [12][13][14][15] Pyrazoles as Kinase Inhibitors:

The pyrazole ring can act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase active site. [16]This interaction provides a stable anchor for the inhibitor, while substituents on the pyrazole ring can be modified to achieve selectivity for specific kinases.

Examples of Pyrazole-based Kinase Inhibitors in Oncology:

| Compound | Target Kinase(s) | Therapeutic Indication |

| Crizotinib | ALK, ROS1, MET | Non-small cell lung cancer |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia vera |

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal cell carcinoma, Soft tissue sarcoma |

A study on novel fused pyrazole derivatives identified compounds with potent dual inhibitory activity against EGFR and VEGFR-2, key targets in cancer therapy. [17]For instance, some synthesized compounds showed significantly higher activity against the HEPG2 human cancer cell line than the reference drug erlotinib, with IC50 values in the sub-micromolar range. [17]

Other Therapeutic Applications

The therapeutic potential of pyrazoles extends beyond inflammation and cancer. Other notable examples include:

-

Rimonabant: A cannabinoid-1 (CB1) receptor antagonist that was previously used for the treatment of obesity. [4][18]* Sildenafil: A phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction, which contains a pyrazolo[4,3-d]pyrimidin-7-one core. [19][20][21][22][23]* Antimicrobial and Antiviral Agents: A variety of pyrazole derivatives have demonstrated promising activity against a range of microbial and viral pathogens. [3][24]

Structure-Activity Relationship (SAR) Studies: Fine-Tuning Biological Activity

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of pyrazole-based drug candidates. [18][25][26][27]By systematically modifying the substituents at different positions of the pyrazole ring, medicinal chemists can gain insights into the key structural features required for biological activity.

For example, in the development of pyrazole-based CB1 antagonists, SAR studies revealed that various chemical motifs could be introduced on the rimonabant template while maintaining or even improving potency. [18]Similarly, studies on benzofuran pyrazole derivatives showed that the addition of electron-withdrawing groups could enhance their antinociceptive efficacy. [26]

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly productive and versatile platform for the discovery of new medicines. [1][28]Its favorable physicochemical properties, coupled with the ease of its synthesis and derivatization, ensure its continued prominence in medicinal chemistry. Future research in this area will likely focus on:

-

The development of novel synthetic methodologies to access more complex and diverse pyrazole derivatives.

-

The application of computational methods to guide the rational design of pyrazole-based inhibitors with improved potency and selectivity.

-

The exploration of pyrazoles as modulators of novel and challenging biological targets.

The rich history and ongoing success of pyrazole-based drugs are a testament to the power of this simple heterocycle in addressing a wide range of human diseases. The continued exploration of its chemical space promises to yield the next generation of innovative therapeutics.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - OUCI. Available at: [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]

-

Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Available at: [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PubMed Central. Available at: [Link]

-

Celecoxib - StatPearls - NCBI Bookshelf. Available at: [Link]

-

(PDF) An Overview of the Synthetic Routes to Sildenafil and Its Analogues - ResearchGate. Available at: [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. Available at: [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available at: [Link]

-

Celecoxib Pathway, Pharmacodynamics - ClinPGx. Available at: [Link]

-

A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC - NIH. Available at: [Link]

-

Full article: Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - Taylor & Francis. Available at: [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]

-

Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega - ACS Publications. Available at: [Link]

-

What is the mechanism of Celecoxib? - Patsnap Synapse. Available at: [Link]

-

(PDF) Chemistry and Therapeutic Review of Pyrazole - ResearchGate. Available at: [Link]

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Available at: [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets | Bentham Science Publishers. Available at: [Link]

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. Available at: [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]

-

Synthesis and Biological Activity Evaluation of Pyrazole–1,2,4–triazole Hybrids: A Computer-aided Docking Studies | Bentham Science Publishers. Available at: [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Available at: [Link]

-

Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

Pyrazoles as anticancer agents: Recent advances - SRR Publications. Available at: [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. Available at: [Link]

-

Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed. Available at: [Link]

-

Sildenafil Related Compound 13 | CAS 1971915-89-5 - Veeprho. Available at: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. srrjournals.com [srrjournals.com]

- 12. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 18. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sildenafil Related Compound A - 5-[2-Ethoxy-5[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-(2-methylpropyl)-6,7-dihydro-1H-pyrazol[4 [sigmaaldrich.com]

- 22. klivon.com [klivon.com]

- 23. veeprho.com [veeprho.com]

- 24. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 27. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Strategic Synthesis and Application of 4-(3-bromophenyl)-1H-pyrazol-3-amine: A Core Scaffold in Modern Drug Discovery

Abstract

This in-depth technical guide provides a comprehensive overview of 4-(3-bromophenyl)-1H-pyrazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will explore its synthesis, chemical properties, and, most importantly, its role as a versatile building block in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.

Introduction: The Significance of the 4-Aryl-3-aminopyrazole Motif

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Within this class, the 4-aryl-3-aminopyrazole substructure has emerged as a particularly valuable pharmacophore. The arrangement of the aryl group at the 4-position and the amino group at the 3-position provides a key hydrogen bond donor and acceptor pattern, along with a vector for substitution into solvent-exposed regions of protein active sites.

4-(3-bromophenyl)-1H-pyrazol-3-amine, the subject of this guide, incorporates a meta-substituted bromophenyl ring. The bromine atom not only influences the electronic properties of the phenyl ring but also serves as a convenient handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space during lead optimization. This guide will illuminate the synthesis of this key intermediate and its application in the construction of biologically active molecules.

Synthesis of 4-(3-bromophenyl)-1H-pyrazol-3-amine: A Plausible and Efficient Route

A proposed two-step synthesis is outlined below:

Step 1: Synthesis of 2-(3-bromophenyl)-3-(dimethylamino)acrylonitrile

The first step involves the reaction of 3-bromophenylacetonitrile with dimethylformamide dimethyl acetal (DMFDMA). DMFDMA serves as a one-carbon electrophile and a source of the dimethylamino group, leading to the formation of an enaminonitrile intermediate.[3][4] This reaction is typically high-yielding and proceeds under mild conditions.

Step 2: Cyclization to 4-(3-bromophenyl)-1H-pyrazol-3-amine

The enaminonitrile intermediate is then cyclized with hydrazine hydrate.[5] The hydrazine attacks the nitrile carbon, and subsequent intramolecular cyclization with the elimination of dimethylamine affords the desired 4-(3-bromophenyl)-1H-pyrazol-3-amine.

Caption: Proposed synthetic workflow for 4-(3-bromophenyl)-1H-pyrazol-3-amine.

Detailed Experimental Protocol:

Step 1: 2-(3-bromophenyl)-3-(dimethylamino)acrylonitrile

-

To a solution of 3-bromophenylacetonitrile (1.0 eq) in anhydrous toluene (5 mL/mmol), add dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to yield the crude enaminonitrile. This intermediate is often used in the next step without further purification.

Step 2: 4-(3-bromophenyl)-1H-pyrazol-3-amine

-

Dissolve the crude 2-(3-bromophenyl)-3-(dimethylamino)acrylonitrile (1.0 eq) in ethanol (10 mL/mmol).

-

Add hydrazine hydrate (1.5 eq) to the solution.

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

Cool the reaction to room temperature, which may induce precipitation of the product.

-

If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-bromophenyl)-1H-pyrazol-3-amine.

Physicochemical and Spectroscopic Properties

The expected physicochemical and spectroscopic data for 4-(3-bromophenyl)-1H-pyrazol-3-amine are summarized below, based on data for analogous compounds.[6]

| Property | Expected Value |

| Molecular Formula | C₉H₈BrN₃ |

| Molecular Weight | 238.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | ~170-180 °C |

| ¹H NMR (DMSO-d₆) | δ ~11.5 (s, 1H, NH), 7.5-7.2 (m, 4H, Ar-H), 7.9 (s, 1H, pyrazole-H), 5.5 (s, 2H, NH₂) |

| ¹³C NMR (DMSO-d₆) | δ ~150, 140, 135, 130, 129, 128, 125, 115, 100 |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~1620 (C=C stretching), ~800-750 (C-Br stretching) |

| Mass Spec (ESI+) | m/z 238, 240 [M+H]⁺ |

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 4-aryl-3-aminopyrazole scaffold is a cornerstone in the design of kinase inhibitors. The amino group at the 3-position and the pyrazole nitrogen atoms can form critical hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The 4-aryl group typically projects into a hydrophobic pocket, and modifications to this group can significantly impact potency and selectivity.

4-(3-bromophenyl)-1H-pyrazol-3-amine is an excellent starting material for the synthesis of various fused heterocyclic kinase inhibitors, most notably pyrazolo[3,4-d]pyrimidines.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of a pyrazolo[3,4-d]pyrimidine core from 4-(3-bromophenyl)-1H-pyrazol-3-amine can be achieved through several methods. A common approach involves reaction with a 1,3-dicarbonyl compound or its equivalent. For instance, reaction with an orthoformate and a primary amine in a three-component reaction can directly lead to the desired fused ring system.[7]

Caption: General scheme for the synthesis of pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Case Study: Inhibition of Receptor Interacting Protein Kinase 1 (RIPK1)

Recent studies have highlighted the importance of 1H-pyrazol-3-amine derivatives as inhibitors of RIPK1, a key mediator of necroptosis and inflammation.[1] The development of selective RIPK1 inhibitors is a promising therapeutic strategy for inflammatory diseases. The 4-aryl-3-aminopyrazole scaffold provides an excellent starting point for the design of such inhibitors, where the 3-bromophenyl group can be further functionalized to optimize binding affinity and pharmacokinetic properties.

Conclusion and Future Outlook

4-(3-bromophenyl)-1H-pyrazol-3-amine is a strategically important building block in medicinal chemistry. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for the construction of diverse compound libraries. The demonstrated utility of the 4-aryl-3-aminopyrazole core in the development of kinase inhibitors, particularly for targets like RIPK1, underscores its continued relevance in modern drug discovery. Future research will likely focus on the development of novel synthetic methodologies for this scaffold and its application in the discovery of new therapeutics for a range of diseases.

References

-

Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed, [Link]

-

Synthesis of 3-amino-4-fluoropyrazoles. PubMed, [Link]

-

Zinc-promoted cyclization of tosylhydrazones and 2-(dimethylamino)malononitrile: an efficient strategy for the synthesis of substituted 1-tosyl-1H-pyrazoles. Chemical Communications (RSC Publishing), [Link]

-

Could you help me with the mechanism of this reaction? ResearchGate, [Link]

-

NoName_3849 | C11H9N5 | CID 254758. PubChem, [Link]

-

Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, [Link]

-

Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. SciRP.org, [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI, [Link]

-

Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Arkivoc, [Link]

-

Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar, [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI, [Link]

-

Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF. ResearchGate, [Link]

-

Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. NIH, [Link]

-

[ - Phenanthro[9,10-b]oxirene, 1a,9b-dihydro. Organic Syntheses Procedure, [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. NIH, [Link]

-

3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. PubMed, [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [PDF] RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o - Free Download PDF, [Link]

-

Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, [Link]

-

Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. NIH, [Link]

-

Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. [PDF] Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - Free Download PDF, [Link]

-

Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. NIH, [Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC, [Link]

-

Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. [PDF] Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis - Free Download PDF, [Link]

-

Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications, [Link]

-

Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing, [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull, [Link]

-

1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI, [Link]

-

N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed, [Link]

-

4-phenyl-1H-pyrazol-3-amine. ChemSynthesis, [Link]/chemical-structure-57999-06-1.html)

Sources

- 1. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-amino-4-fluoropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scirp.org [scirp.org]

- 5. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 4-(3-bromophenyl)-1H-pyrazole-3,5-diamine and its Derivatives

Introduction: The Therapeutic Promise of Aryl-Substituted Aminopyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] Among these, 4-aryl-substituted aminopyrazoles have garnered significant attention as privileged scaffolds in drug discovery. The strategic placement of an aryl group at the C4 position and an amino group at the C3 or C5 position of the pyrazole ring creates a molecule with a three-dimensional architecture conducive to interacting with various biological targets. The 3-bromophenyl moiety, in particular, serves as a valuable synthetic handle, allowing for further functionalization through cross-coupling reactions to explore a wider chemical space and optimize pharmacological activity. This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic route to 4-(3-bromophenyl)-1H-pyrazole-3,5-diamine, a key intermediate for the development of novel therapeutics.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 4-(3-bromophenyl)-1H-pyrazole-3,5-diamine, points to a convergent synthetic strategy. The core pyrazole ring can be efficiently constructed via a cyclocondensation reaction. This leads to the identification of two key precursors: (3-bromophenyl)malononitrile and hydrazine. The synthesis of the substituted malononitrile can be achieved through a classic Knoevenagel condensation between 3-bromobenzaldehyde and malononitrile.

This two-step approach is advantageous due to the ready availability of the starting materials and the high-yielding nature of the individual reactions.

Part 1: Synthesis of the Key Precursor: (3-bromophenyl)malononitrile

The synthesis of (3-bromophenyl)malononitrile is effectively achieved through the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction.[4] In this case, the active methylene protons of malononitrile are deprotonated by a weak base, and the resulting carbanion attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde.

Experimental Protocol: Knoevenagel Condensation

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-bromobenzaldehyde | 185.02 | 18.5 g | 0.1 |

| Malononitrile | 66.06 | 6.6 g | 0.1 |

| Piperidine | 85.15 | 0.85 g (1 mL) | 0.01 |

| Ethanol | 46.07 | 50 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde (18.5 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol) in ethanol (50 mL).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add piperidine (1 mL, 0.01 mol) dropwise to the reaction mixture. The addition of the basic catalyst is often exothermic.

-

After the addition of piperidine, heat the reaction mixture to reflux (approximately 78 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 20 mL).

-

Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Outcome: A white to off-white crystalline solid. The yield is typically in the range of 85-95%.

Part 2: Core Synthesis of 4-(3-bromophenyl)-1H-pyrazole-3,5-diamine

The core synthesis involves the cyclocondensation of (3-bromophenyl)malononitrile with hydrazine hydrate. This reaction proceeds readily to form the stable pyrazole ring.[5]

Experimental Protocol: Cyclocondensation

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (3-bromophenyl)malononitrile | 233.05 | 23.3 g | 0.1 |

| Hydrazine hydrate (80%) | 50.06 | 9.4 g (9.1 mL) | 0.15 |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend (3-bromophenyl)malononitrile (23.3 g, 0.1 mol) in ethanol (100 mL).

-

Add hydrazine hydrate (80%, 9.1 mL, 0.15 mol) to the suspension.

-

Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. The reaction mixture will gradually become homogeneous and then a precipitate may form. Monitor the reaction by TLC (ethyl acetate:methanol 9:1).

-

After the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Cool the concentrated mixture in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 25 mL), and then with diethyl ether (2 x 25 mL).

-

Dry the product under vacuum to afford 4-(3-bromophenyl)-1H-pyrazole-3,5-diamine.

Expected Outcome: A pale yellow to light brown solid. The yield is generally good, often exceeding 80%.

Mechanistic Insights: The Formation of the Pyrazole Ring

The formation of the 3,5-diaminopyrazole from a substituted malononitrile and hydrazine is a well-established process. The reaction is believed to proceed through a series of nucleophilic additions and a cyclization-tautomerization cascade.

Detailed Mechanistic Explanation:

-

Initial Nucleophilic Attack: The reaction commences with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the electrophilic nitrile carbons of (3-bromophenyl)malononitrile.

-

Amidine Formation: A proton transfer likely occurs to form an amidine intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the carbon atom of the remaining nitrile group.

-

Ring Closure: This attack leads to the formation of a five-membered heterocyclic ring intermediate.

-

Aromatization: The final step involves a tautomerization of the cyclic intermediate to yield the thermodynamically stable aromatic 4-(3-bromophenyl)-1H-pyrazole-3,5-diamine.

Characterization and Data Analysis

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

| Property | Value |

| Molecular Formula | C₉H₈BrN₅ |

| Molecular Weight | 266.10 g/mol |

| Appearance | Pale yellow to light brown solid |

| Melting Point | Expected to be in the range of 150-200 °C (to be determined experimentally) |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl group, the pyrazole CH proton, and the NH and NH₂ protons. The aromatic protons will likely appear as a complex multiplet in the region of δ 7.0-8.0 ppm. The pyrazole CH proton should appear as a singlet. The amino protons will appear as broad singlets, and their chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR will show signals for the nine carbon atoms in the molecule. The carbons of the bromophenyl ring will appear in the aromatic region (δ 110-150 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift. The pyrazole ring carbons will also have distinct signals.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be evident in the molecular ion cluster.

Safety Precautions

It is imperative to handle the reagents used in this synthesis with appropriate safety measures in a well-ventilated fume hood.

-

Malononitrile: Highly toxic if swallowed, in contact with skin, or if inhaled.[6] It can cause serious eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Hydrazine Hydrate: A corrosive and toxic substance.[7][8] It is also a suspected carcinogen.[9] Handle with extreme care, avoiding inhalation of vapors and skin contact. Always use a closed system or work in a fume hood.

-

Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle in a well-ventilated area away from ignition sources.

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis of 4-(3-bromophenyl)-1H-pyrazole-3,5-diamine, a valuable building block for the development of novel therapeutic agents. The synthesis leverages the Knoevenagel condensation to prepare the key (3-bromophenyl)malononitrile intermediate, followed by a robust cyclocondensation with hydrazine to construct the pyrazole core. The provided experimental protocols, mechanistic insights, and safety information are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and utilize this important class of compounds in their research endeavors.

References

-

DTIC, "Safety and Handling of Hydrazine," Accessed January 26, 2026. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1, "The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds," Accessed January 26, 2026. [Link]

-

NIH, "2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile," Accessed January 26, 2026. [Link]

-

ResearchGate, "(PDF) Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent conditions," Accessed January 26, 2026. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing), "Recent advances in the multicomponent synthesis of pyrazoles," Accessed January 26, 2026. [Link]

-

MDPI, "A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones," Accessed January 26, 2026. [Link]

-

Banaras Hindu University, "Novel Methods of Knoevenagel Condensation," Accessed January 26, 2026. [Link]

-

NIH, "Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines," Accessed January 26, 2026. [Link]

- Google Patents, "CN108299237B - Synthesis method of methylene malononitrile compound," Accessed January 26, 2026.

-

State of New Jersey Department of Health, "Hydrazine - Hazardous Substance Fact Sheet," Accessed January 26, 2026. [Link]

-

The Royal Society of Chemistry, "Supporting Information," Accessed January 26, 2026. [Link]

-

Beilstein Journals, "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps," Accessed January 26, 2026. [Link]

-

ResearchGate, "Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a," Accessed January 26, 2026. [Link]

-

ResearchGate, "(PDF) The Chemistry of Malononitrile and its derivatives," Accessed January 26, 2026. [Link]

-

Indian Academy of Sciences, "Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion," Accessed January 26, 2026. [Link]

-

NIH, "A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase," Accessed January 26, 2026. [Link]

-

RSC Advances (RSC Publishing), "Pseudo-multicomponent reactions," Accessed January 26, 2026. [Link]

-

Organic Chemistry Portal, "Pyrazole synthesis," Accessed January 26, 2026. [Link]

-

University of Florida | EHS, "LESSON LEARNED - Hydrazine Monohydrate Explosion," Accessed January 26, 2026. [Link]

-

MDPI, "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate," Accessed January 26, 2026. [Link]

-

Quora, "How does the Knoevenagel condensation of perillaldehyde and malononitrile occur?," Accessed January 26, 2026. [Link]

-

MDPI, "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review," Accessed January 26, 2026. [Link]

-

ResearchGate, "Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction)," Accessed January 26, 2026. [Link]

-

NIH, "3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde," Accessed January 26, 2026. [Link]

-

Organic Syntheses, "malononitrile," Accessed January 26, 2026. [Link]

-

The Royal Society of Chemistry, "Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information," Accessed January 26, 2026. [Link]

-

Synlett, "A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles," Accessed January 26, 2026. [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. CN108299237B - Synthesis method of methylene malononitrile compound - Google Patents [patents.google.com]

- 3. Pseudo-multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02746E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. ehs.ufl.edu [ehs.ufl.edu]

- 9. nj.gov [nj.gov]

Methodological & Application

Application Note: A Reliable, Step-by-Step Protocol for the Synthesis of 4-(3-bromophenyl)-1H-pyrazol-3-amine

Abstract

This comprehensive application note provides a detailed, three-step synthetic protocol for the preparation of 4-(3-bromophenyl)-1H-pyrazol-3-amine, a valuable building block for pharmaceutical and materials science research. The synthesis commences with the nucleophilic substitution of 3-bromobenzyl bromide with sodium cyanide to yield 3-bromophenylacetonitrile. This intermediate undergoes an α-formylation via a Claisen condensation with ethyl formate, followed by an acid-catalyzed cyclization with hydrazine hydrate to afford the target aminopyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data visualization to ensure successful and reproducible synthesis.

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in a wide array of approved drugs due to their diverse biological activities. The 3-amino-4-arylpyrazole scaffold, in particular, is a privileged structure found in compounds exhibiting analgesic, anti-inflammatory, and anticancer properties. 4-(3-bromophenyl)-1H-pyrazol-3-amine serves as a versatile intermediate, with the bromine atom providing a reactive handle for further functionalization through cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs. This document outlines a robust and scalable synthetic route to this key compound.

Synthetic Strategy

The synthesis of 4-(3-bromophenyl)-1H-pyrazol-3-amine is achieved through a reliable three-step sequence, as depicted below. This pathway was chosen for its use of readily available starting materials and its foundation in well-established, high-yielding chemical transformations.

Caption: Overall synthetic workflow for 4-(3-bromophenyl)-1H-pyrazol-3-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromophenylacetonitrile

This step involves a nucleophilic substitution reaction where the bromide of 3-bromobenzyl bromide is displaced by a cyanide anion.

Reagents and Materials:

| Reagent | MW ( g/mol ) | Amount | Moles | Purity |

| 3-Bromobenzyl bromide | 249.94 | 25.0 g | 0.10 | 98% |

| Sodium cyanide | 49.01 | 5.4 g | 0.11 | 98% |

| Dimethyl sulfoxide (DMSO) | 78.13 | 100 mL | - | Anhydrous |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, dissolve sodium cyanide (5.4 g, 0.11 mol) in anhydrous DMSO (100 mL).

-

To this solution, add 3-bromobenzyl bromide (25.0 g, 0.10 mol) dropwise at room temperature over 15 minutes. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% ethyl acetate in hexanes).

-

Upon completion, pour the reaction mixture into 400 mL of ice-cold water and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (Eluent: 10-15% ethyl acetate in hexanes) to yield 3-bromophenylacetonitrile as a colorless to pale yellow oil.

Expected Yield: 85-95%

Characterization: The structure of 3-bromophenylacetonitrile should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Step 2: Synthesis of α-Formyl-3-bromophenylacetonitrile

This transformation is a Claisen condensation where the α-proton of 3-bromophenylacetonitrile is deprotonated by a strong base, and the resulting carbanion attacks ethyl formate.

Reagents and Materials:

| Reagent | MW ( g/mol ) | Amount | Moles | Purity |

| 3-Bromophenylacetonitrile | 196.04 | 19.6 g | 0.10 | 98% |

| Sodium ethoxide | 68.05 | 7.5 g | 0.11 | 95% |

| Ethyl formate | 74.08 | 8.9 g (9.8 mL) | 0.12 | 97% |

| Diethyl ether | 74.12 | 150 mL | - | Anhydrous |

| Hydrochloric acid | 36.46 | As needed | - | 2 M |

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium ethoxide (7.5 g, 0.11 mol) in anhydrous diethyl ether (100 mL).

-

To this suspension, add a solution of 3-bromophenylacetonitrile (19.6 g, 0.10 mol) and ethyl formate (8.9 g, 0.12 mol) in anhydrous diethyl ether (50 mL) dropwise over 30 minutes with vigorous stirring.

-

After the addition is complete, stir the mixture at room temperature for 12-16 hours. A precipitate of the sodium salt of the product will form.

-

Cool the reaction mixture in an ice bath and slowly add 100 mL of ice-cold water.

-

Separate the aqueous layer and wash the ether layer with a small amount of water. Combine the aqueous layers.

-

Cool the combined aqueous layers in an ice bath and acidify to pH 3-4 with 2 M hydrochloric acid. The product will precipitate as an oil or a solid.

-

Extract the product with diethyl ether (3 x 75 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give crude α-formyl-3-bromophenylacetonitrile. This intermediate is often used in the next step without further purification.

Expected Yield: 70-80% (crude)

Step 3: Synthesis of 4-(3-bromophenyl)-1H-pyrazol-3-amine

The final step is the cyclization of the β-cyanoketone intermediate with hydrazine to form the aminopyrazole ring.

Reagents and Materials:

| Reagent | MW ( g/mol ) | Amount | Moles | Purity |

| α-Formyl-3-bromophenylacetonitrile | 224.05 | 11.2 g (crude) | ~0.05 | - |

| Hydrazine hydrate | 50.06 | 3.0 g (2.9 mL) | 0.06 | 80% |

| Ethanol | 46.07 | 100 mL | - | 95% |

| Acetic acid | 60.05 | 0.5 mL | - | Glacial |

Procedure:

-

In a 250 mL round-bottom flask, dissolve the crude α-formyl-3-bromophenylacetonitrile (~0.05 mol) in ethanol (100 mL).

-

Add a catalytic amount of glacial acetic acid (0.5 mL).

-

To this solution, add hydrazine hydrate (3.0 g, 0.06 mol) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC (Eluent: 50% ethyl acetate in hexanes).

-

After completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately half under reduced pressure.

-

Pour the concentrated mixture into 200 mL of cold water. A solid precipitate should form.

-

Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel (Eluent: 40-60% ethyl acetate in hexanes) to afford 4-(3-bromophenyl)-1H-pyrazol-3-amine as a solid.

Expected Yield: 60-75% over two steps.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Mechanistic Insights

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Mechanism of α-Formylation (Claisen Condensation)

Caption: Mechanism of the α-formylation reaction.

The reaction proceeds via the deprotonation of the acidic α-hydrogen of the nitrile by sodium ethoxide to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl formate to form a tetrahedral intermediate. The subsequent elimination of an ethoxide ion yields the enolate of the product, which is then protonated during the acidic workup to give the final α-formyl-3-bromophenylacetonitrile.

Mechanism of Pyrazole Formation

The formation of the 3-aminopyrazole ring is a classic example of a condensation-cyclization reaction.[1]

Caption: Mechanism of the 3-aminopyrazole ring formation.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the carbonyl carbon of the α-formyl group, leading to the formation of a hydrazone intermediate after the elimination of a water molecule.[1] The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the carbon of the nitrile group. Subsequent tautomerization leads to the formation of the stable, aromatic 3-aminopyrazole ring.

Safety and Handling

General Precautions: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.

-

3-Bromobenzyl bromide and 3-Bromophenylacetonitrile: These are lachrymators and are harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4] Avoid contact with eyes, skin, and clothing.

-

Sodium Cyanide: Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Contact with acids liberates highly toxic hydrogen cyanide gas. Handle with extreme caution in a fume hood.

-

Sodium Ethoxide: A strong base that is corrosive and can cause severe skin and eye burns.[5] It is also flammable and reacts violently with water. Handle in a dry, inert atmosphere.

-

Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen.[6][7] It can cause severe skin and eye burns. Handle with extreme care, avoiding inhalation and skin contact.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench reactive reagents carefully before disposal.

References

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 2011. Available at: [Link]

-

Purification of Amino-Pyrazoles. Reddit, 2022. Available at: [Link]

-

Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. SpringerLink, 2018. Available at: [Link]

-

α-PHENYLACETOACETONITRILE. Organic Syntheses, 1925. Available at: [Link]

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2017. Available at: [Link]

-

Handling Radioactive Materials Safely. University of California, Berkeley, N.d. Available at: [Link]

-

Synthesis of 3-amino-4-fluoropyrazoles. PubMed, 2011. Available at: [Link]

- Preparation method of alpha-formyl-beta-formamido propionitrile alkali metal salt. Google Patents, 2018.

-

(3-Bromophenyl)acetonitrile. PubChem, N.d. Available at: [Link]

-

Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides. National Center for Biotechnology Information, 2021. Available at: [Link]

-

Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health, 2010. Available at: [Link]

-

How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate, 2021. Available at: [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI, 2007. Available at: [Link]

-

Safety Data Sheet Aron Alpha Type 201. The Dodge Company, 2018. Available at: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry, 2015. Available at: [Link]

-

Styrylpyrazoles: Properties, Synthesis and Transformations. National Center for Biotechnology Information, 2020. Available at: [Link]

-

Sodium ethoxide. Sciencemadness Wiki, 2019. Available at: [Link]

- Compounds. Google Patents, N.d.

-

SAFETY DATA SHEET. Alpha Systems LLC, 2020. Available at: [Link]

-

How do I purify ionizable organic amine compounds using flash column chromatography? Biotage, 2023. Available at: [Link]

-

Hydrazine. UC Santa Barbara Environmental Health & Safety, N.d. Available at: [Link]

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. US4883904A - Process for the preparation of ethyltrifluoroacetoacetate - Google Patents [patents.google.com]

experimental procedure for pyrazole cyclization

Application Note & Protocol Guide

Topic: Experimental Procedures for Pyrazole Cyclization: A Guide for Medicinal Chemistry and Drug Development

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a remarkable number of blockbuster drugs, including the anti-inflammatory agent Celecoxib (Celebrex®), the kinase inhibitor Ruxolitinib, and various other compounds targeting cancer, metabolic disorders, and neurological diseases. Its prevalence stems from its unique electronic properties and its ability to act as a versatile hydrogen bond donor and acceptor, enabling precise interactions with biological targets.

The synthesis of substituted pyrazoles is, therefore, a cornerstone of drug discovery programs. The most robust and widely utilized method for constructing the pyrazole ring is the Paal-Knorr synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. This guide provides a detailed examination of this fundamental reaction, offering mechanistic insights, step-by-step experimental protocols, and troubleshooting advice to empower researchers in the synthesis of these critical heterocyclic motifs.

Part 1: The Paal-Knorr Pyrazole Synthesis - Mechanism and Strategy

The reaction between a hydrazine (such as hydrazine hydrate or a substituted hydrazine like phenylhydrazine) and a 1,3-dicarbonyl compound (e.g., acetylacetone) is the most common and direct route to the pyrazole core. The overall transformation appears simple, but understanding the underlying mechanism is crucial for optimizing reaction conditions and predicting outcomes, especially with complex substrates.

The reaction proceeds through a three-stage mechanism:

-

Initial Condensation: The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the dicarbonyl compound. This is typically the rate-determining step and can be acid-catalyzed.

-

Cyclization: The resulting intermediate undergoes an intramolecular condensation. The second nitrogen atom of the hydrazine attacks the remaining carbonyl group, forming a five-membered heterocyclic intermediate.

-

Dehydration: This cyclic intermediate readily loses a molecule of water to form the stable, aromatic pyrazole ring. This final step is often irreversible and drives the reaction to completion.

This mechanistic pathway is visualized in the diagram below.

Caption: Fig. 1: Reaction Mechanism of Paal-Knorr Pyrazole Synthesis.

Regioselectivity with Unsymmetrical Dicarbonyls

A key consideration in pyrazole synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound (R2 ≠ R3) is used with a substituted hydrazine (R1 ≠ H), two different constitutional isomers can be formed. The outcome is dictated by which carbonyl group undergoes the initial nucleophilic attack. Generally, the less sterically hindered and more electrophilic carbonyl group is attacked first by the more nucleophilic nitrogen of the substituted hydrazine (the -NH2 group). Careful control of reaction conditions, such as temperature and pH, can influence this selectivity.

Part 2: Experimental Protocols and Workflow

This section provides detailed, validated protocols for the synthesis of a model pyrazole compound.

Protocol 2.1: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine Hydrate

This protocol describes a classic, high-yielding synthesis of a simple pyrazole.

Materials:

-

Acetylacetone (2,4-pentanedione), 99%

-

Hydrazine hydrate, 50-60% aqueous solution

-

Ethanol, 95% or absolute

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetylacetone (10.0 g, 0.1 mol) in ethanol (25 mL).

-

Reagent Addition: Place the flask in an ice-water bath to control the initial exotherm. Slowly add hydrazine hydrate (~5.0 mL, ~0.1 mol) dropwise to the stirred solution over 15 minutes.

-

Expert Insight: Hydrazine hydrate is a hazardous substance; handle it with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. The dropwise addition at 0°C is critical to prevent a runaway reaction.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 1 hour.

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a rotary evaporator and remove the ethanol under reduced pressure.

-

To the resulting oily residue, add 50 mL of diethyl ether and transfer the solution to a separatory funnel.

-

Wash the organic layer with water (2 x 20 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Dry the ethereal layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

-

Purification (Optional): The resulting 3,5-dimethylpyrazole is often obtained as a crystalline solid of sufficient purity for many applications. If further purification is required, it can be recrystallized from a minimal amount of hot hexane or purified by vacuum distillation.

General Laboratory Workflow

The following diagram outlines the standard workflow for a typical pyrazole synthesis experiment, from initial setup to final analysis.

Caption: Fig. 2: General Lab Workflow for Pyrazole Synthesis.

Part 3: Optimization and Data Analysis

The efficiency of pyrazole cyclization can be highly dependent on the reaction conditions. While many syntheses proceed readily, factors like the choice of solvent and catalyst can significantly impact yield and reaction time.

Table 1: Effect of Catalyst on Pyrazole Synthesis Yield